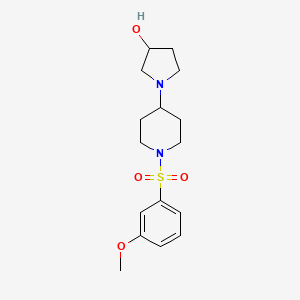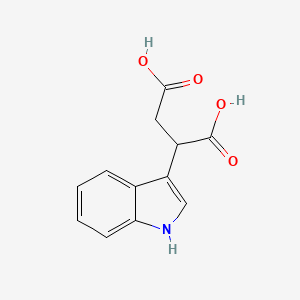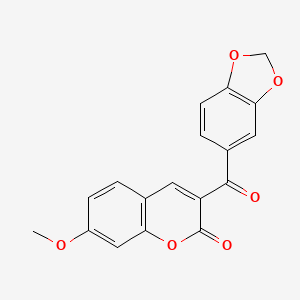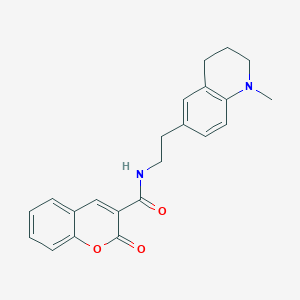
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate is a chemical compound with the molecular formula C13H14F3NO2 and a molecular weight of 273.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a phenyl group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate involves several steps. One common method includes the reaction of 4,4,4-trifluoro-2-methyl-3-oxobutanoate with aniline in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate is utilized in various scientific research fields:
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites, modulating the activity of the target molecules .
Comparación Con Compuestos Similares
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate can be compared with other trifluoromethyl-containing compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne used in similar synthetic applications.
Ethyl trifluoroacetate: A simpler ester with applications in organic synthesis and as a solvent.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various research fields.
Propiedades
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-phenyliminobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-3-19-12(18)9(2)11(13(14,15)16)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYPDPFVEBBHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=NC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)


![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)


![methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2799119.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)
